Daphnezomine G

Description

Contextualization within Daphniphyllum Alkaloid Natural Products

Daphniphyllum alkaloids represent a large and structurally diverse group of natural products. psu.eduresearchgate.netd-nb.infoacs.orgresearchgate.net Over 350 members of this family have been isolated and identified, exhibiting a wide array of complex azapolycyclic architectures. researchgate.netuga.eduacs.orgacs.orgmdpi.com These alkaloids are typically derived from six molecules of the mevalonic acid pathway via a squalene-like intermediate. d-nb.info The structural diversity observed within this family is remarkable, with alkaloids classified into numerous skeletal types. psu.edud-nb.info Daphnezomine G fits within this broad context as a specific, structurally distinct member of the Daphniphyllum alkaloid family.

Structural Classification of Daphnezomine Alkaloids

Daphnezomines constitute one of the recognized structural types within the broader classification of Daphniphyllum alkaloids. psu.edud-nb.info This classification system groups alkaloids based on their core skeletal structures. psu.edud-nb.info Daphnezomine alkaloids themselves exhibit structural variations. For instance, daphnezomines A and B are characterized by a unique aza-adamantane core, which was the first natural product identified with such a feature. psu.edunii.ac.jpresearchgate.netillinois.eduthieme-connect.comacs.orgsioc-journal.cn Daphnezomines F and G, on the other hand, possess a characteristic 1-azabicyclo[5.2.2]undecane ring system. psu.edunii.ac.jpacs.orgcapes.gov.brrsc.org Daphnezomine L-type alkaloids, such as daphnezomine L methyl ester, have a different tetracyclic structure. psu.edumdpi.comnih.govtandfonline.complantaedb.com This highlights that the "daphnezomine" classification encompasses a subfamily of alkaloids with distinct, though related, complex scaffolds.

Historical Development of Research on this compound

The systematic investigation of Daphniphyllum alkaloids began in the 1960s. psu.eduuga.edud-nb.info Daphnezomines F and G were specifically reported as new alkaloids isolated from the stems of Daphniphyllum humile. psu.edunii.ac.jpacs.orgcapes.gov.br Their isolation was reported in 2000, following earlier discoveries of other daphnezomine types like daphnezomines A and B in 1999 from the leaves of the same plant species. psu.edunii.ac.jpillinois.eduthieme-connect.com Research on this compound, alongside other daphnezomines, has contributed to the understanding of the structural diversity found within the Daphniphyllum genus and has presented challenges and targets for synthetic chemists due to their complex architectures. researchgate.netuga.eduacs.orgresearchgate.netresearchgate.netacs.orgacs.org Studies have focused on elucidating their structures using spectroscopic methods. psu.eduacs.orgcapes.gov.brrsc.orgmdpi.com

Structure

2D Structure

3D Structure

Properties

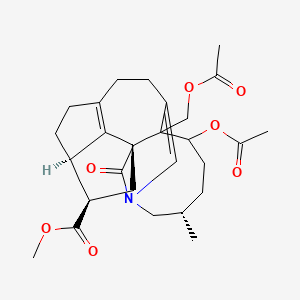

Molecular Formula |

C27H35NO7 |

|---|---|

Molecular Weight |

485.6 g/mol |

IUPAC Name |

methyl (1R,3R,4R,14S)-17-acetyloxy-18-(acetyloxymethyl)-14-methyl-19-oxo-12-azapentacyclo[10.6.1.11,4.010,18.07,20]icosa-7(20),10-diene-3-carboxylate |

InChI |

InChI=1S/C27H35NO7/c1-15-5-10-22(35-17(3)30)27(14-34-16(2)29)19-8-6-18-7-9-20-21(24(31)33-4)11-26(27,23(18)20)25(32)28(12-15)13-19/h13,15,20-22H,5-12,14H2,1-4H3/t15-,20+,21+,22?,26-,27?/m0/s1 |

InChI Key |

XCEBFXVRSJEDEA-SLGSRJADSA-N |

Isomeric SMILES |

C[C@H]1CCC(C2(C3=CN(C1)C(=O)[C@@]24C[C@H]([C@@H]5C4=C(CC5)CC3)C(=O)OC)COC(=O)C)OC(=O)C |

Canonical SMILES |

CC1CCC(C2(C3=CN(C1)C(=O)C24CC(C5C4=C(CC5)CC3)C(=O)OC)COC(=O)C)OC(=O)C |

Synonyms |

daphnezomine G daphnezomine-G |

Origin of Product |

United States |

Isolation and Structural Elucidation of Daphnezomine G

Phytochemical Sourcing and Botanical Origins

The journey to understanding Daphnezomine G begins with its natural source, the plants of the genus Daphniphyllum. These plants have long been a subject of interest for natural product chemists due to their production of structurally unique alkaloids.

This compound, along with its counterpart Daphnezomine F, was first isolated from the stems and leaves of Daphniphyllum humile, a species of evergreen shrub. acs.org The genus Daphniphyllum comprises a group of dioecious evergreen trees and shrubs that are primarily found in East and Southeast Asia. Over the years, numerous novel alkaloids have been successfully isolated from various species within this genus, highlighting its significance as a rich source of complex secondary metabolites. d-nb.info

In the case of Daphniphyllum humile, the research that led to the discovery of this compound utilized the stems and leaves of the plant for extraction. acs.org While the specific distribution of this compound within different tissues of D. humile has not been extensively detailed, the successful isolation from these aerial parts confirms their role as a primary site of accumulation for this particular alkaloid.

Advanced Methodologies for Compound Isolation

The isolation of this compound from the crude plant extract is a multi-step process that relies on advanced separation and analytical techniques to purify the compound to a level suitable for structural elucidation.

The initial extraction of the air-dried and powdered stems and leaves of Daphniphyllum humile is typically performed using a solvent such as methanol. The resulting crude extract is then subjected to a series of chromatographic separations. A common strategy involves an initial separation using a silica (B1680970) gel column, which fractionates the extract based on the polarity of its components.

Further purification of the fractions containing the alkaloids is achieved through repeated column chromatography, often employing different stationary phases like silica gel and octadecylsilyl (ODS) silica gel. The final purification of this compound is often accomplished using high-performance liquid chromatography (HPLC), a technique that offers high resolution and efficiency in separating complex mixtures. acs.org

Once a pure sample of this compound is obtained, its molecular structure is determined using a combination of spectroscopic methods. These techniques provide detailed information about the compound's atomic composition, connectivity, and three-dimensional arrangement.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique in the structural elucidation of novel natural products like this compound. researchgate.net A suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed to piece together the intricate molecular puzzle.

1D NMR experiments, such as ¹H and ¹³C NMR, provide fundamental information about the number and types of hydrogen and carbon atoms present in the molecule. The chemical shifts of these nuclei offer clues about their local electronic environment.

2D NMR experiments are crucial for establishing the connectivity between atoms. Techniques such as Correlation Spectroscopy (COSY) are used to identify protons that are coupled to each other, typically on adjacent carbon atoms. Heteronuclear Single Quantum Coherence (HSQC) spectroscopy correlates protons with their directly attached carbon atoms.

The relative stereochemistry of this compound is determined through Nuclear Overhauser Effect Spectroscopy (NOESY). This experiment identifies protons that are close to each other in space, even if they are not directly connected through chemical bonds. The observed NOE correlations provide critical insights into the three-dimensional arrangement of the atoms and the conformation of the ring systems. Through careful analysis of all this spectroscopic data, the complete structure and relative stereochemistry of this compound can be unambiguously determined. acs.org

Spectroscopic and Diffraction Techniques for Structural Determination

Single-Crystal X-ray Diffraction Analysis for Absolute Configuration

A definitive method for determining the absolute configuration of a chiral molecule is single-crystal X-ray diffraction. However, this technique is contingent upon the ability to grow high-quality crystals of the compound, which can be a significant challenge for complex natural products.

In the case of this compound, a single-crystal X-ray analysis was not reported in the primary literature describing its isolation. The structural assignment, therefore, relied on a combination of other spectroscopic and computational methods to deduce its absolute stereochemistry. jst.go.jp This is not uncommon for intricate alkaloids, where obtaining suitable crystals for diffraction studies can be difficult.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

High-resolution mass spectrometry (HRMS) is a fundamental tool for determining the precise elemental composition of a novel compound. By measuring the mass-to-charge ratio (m/z) of an ion to a very high degree of accuracy, a unique molecular formula can be assigned.

For this compound, HRESIMS (High-Resolution Electrospray Ionization Mass Spectrometry) analysis established its molecular formula as C₂₂H₃₁NO₃. This determination was crucial for constraining the possible structural arrangements and confirming the number of carbon, hydrogen, nitrogen, and oxygen atoms present in the molecule, which was essential for the subsequent interpretation of NMR data.

Table 1: HRMS Data for this compound

| Parameter | Value |

| Ionization Method | HRESIMS |

| Molecular Formula | C₂₂H₃₁NO₃ |

| Observed m/z | [M+H]⁺ 358.2378 |

| Calculated m/z | [M+H]⁺ 358.2382 |

Electronic Circular Dichroism (ECD) Calculations for Chiral Assignment

In the absence of X-ray crystallographic data, the absolute configuration of a chiral molecule is often determined by comparing its experimental electronic circular dichroism (ECD) spectrum with spectra generated through quantum chemical calculations. ECD spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral molecule, which is highly sensitive to its three-dimensional structure.

For this compound, the assignment of its absolute configuration was achieved through the use of "computational techniques" in conjunction with extensive 2D NMR analysis. jst.go.jp While the specific computational methods were not detailed, this approach typically involves calculating the theoretical ECD spectra for possible stereoisomers of the proposed structure. The absolute configuration is then assigned by matching the experimental ECD spectrum to the calculated spectrum of one specific enantiomer. This powerful combination of experimental spectroscopy and theoretical calculation provides a reliable method for assigning the absolute stereochemistry of complex molecules when single crystals are unavailable.

Elucidation of the Unique Polycyclic Skeleton of this compound

This compound is distinguished by its novel and highly intricate polycyclic skeleton. The structural elucidation, primarily accomplished through extensive 1D and 2D NMR experiments (including COSY, HSQC, and HMBC), revealed a complex fusion of rings that sets it apart from many other Daphniphyllum alkaloids.

Analysis of Stereochemical Centers and Fused Ring Topologies

The structure of this compound is a complex heptacyclic (seven-ring) system featuring a total of nine stereocenters. The intricate fusion of these rings creates a rigid and highly congested three-dimensional architecture. The central 1-azabicyclo[5.2.2]undecane core is fused to several other carbocyclic rings, including cyclopentane (B165970) and cyclohexane (B81311) moieties. The precise spatial arrangement of the substituents at each of the nine chiral centers was determined through detailed analysis of Nuclear Overhauser Effect (NOE) correlations in 2D NMR experiments, which provide information about the through-space proximity of protons. These findings were correlated with computational molecular modeling to build a consistent and accurate 3D model of the molecule.

Comparative Structural Analysis with Other Daphnezomine Subtypes (e.g., Daphnezomine F, Daphnezomine L)

Understanding the structural novelty of this compound is aided by comparison with its close relatives.

Daphnezomine F : Isolated from the same plant source, Daphniphyllum humile, Daphnezomine F shares the same core 1-azabicyclo[5.2.2]undecane skeleton as this compound. The structural difference between them is subtle, with Daphnezomine F being an oxidized derivative of this compound. jst.go.jp Specifically, Daphnezomine F contains an additional lactam (cyclic amide) functionality resulting from the oxidative cleavage of a C-C bond within one of the rings, distinguishing it from this compound.

Table 2: Structural Comparison of Daphnezomine Subtypes

| Compound | Core Skeleton | Key Functional Groups | Number of Rings |

| This compound | 1-Azabicyclo[5.2.2]undecane | Tertiary amine, Ester, Hydroxyl | 7 |

| Daphnezomine F | 1-Azabicyclo[5.2.2]undecane | Lactam, Ester, Hydroxyl | 7 |

| Daphnezomine L | Distinct polycyclic system | Varies among L-type alkaloids | Varies |

Biosynthetic Pathways of Daphnezomine G

Precursor Incorporation and Early Biosynthetic Steps

The biosynthesis of Daphniphyllum alkaloids, including Daphnezomine G, is hypothesized to originate from squalene (B77637). whiterose.ac.uk This places their initial biosynthetic stages within the broader framework of terpene biosynthesis, which relies on the fundamental mevalonate (B85504) (MVA) and methylerythritol phosphate (B84403) (MEP) pathways for the production of isoprenoid building blocks. nih.govmdpi.comuniv-tours.frresearchgate.netgenome.jppnas.org

Role of Squalene and Mevalonate Pathway in Terpene Alkaloid Biosynthesis

Terpenoids, also known as isoprenoids, are a vast class of natural products derived from five-carbon isoprene (B109036) units. nih.govmdpi.comgenome.jpuzh.ch These units, in the form of isopentenyl diphosphate (B83284) (IPP) and its isomer dimethylallyl diphosphate (DMAPP), are generated through two primary pathways: the mevalonate (MVA) pathway and the methylerythritol phosphate (MEP) pathway. nih.govmdpi.comuniv-tours.frresearchgate.netgenome.jppnas.org While the MEP pathway is typically found in plastids and is responsible for precursors of monoterpenes, diterpenes, and tetraterpenes, the MVA pathway operates in the cytoplasm and supplies precursors for sesquiterpenes, triterpenes, and sterols. nih.govmdpi.comuniv-tours.frresearchgate.netgenome.jprsc.org

Squalene, a linear triterpene (C30), is a key intermediate in the MVA pathway and serves as the precursor for sterols and triterpenes. uzh.chwikipedia.orgnih.gov It is formed by the reductive coupling of two molecules of farnesyl diphosphate (FPP), a C15 intermediate produced from IPP and DMAPP by farnesyl pyrophosphate synthase (FPS). nih.govnih.gov Squalene synthase (SQS) catalyzes this crucial step. nih.govnih.gov The hypothesized biosynthesis of Daphniphyllum alkaloids, starting with squalene, directly links them to the MVA pathway as their foundational metabolic route. whiterose.ac.uk

Hypothetical Origins from Common Isoprenoid Intermediates

Given the proposed origin from squalene, this compound and other Daphniphyllum alkaloids are hypothesized to arise from the cyclization and extensive rearrangement of this triterpene precursor. whiterose.ac.uk This is consistent with the biosynthesis of many other complex natural products that utilize common isoprenoid intermediates as their starting points, subsequently diversifying through a series of dedicated enzymatic reactions. The initial steps likely involve the functionalization of squalene, such as oxidation, to create reactive centers that facilitate subsequent cyclization events. whiterose.ac.uk For instance, squalene-27,28-diol and squalene-27,28-dial have been hypothesized as early intermediates in the Daphniphyllum alkaloid pathway. whiterose.ac.uk The introduction of a nitrogen atom, a defining feature of alkaloids, is also an early and critical step that initiates the cyclization cascade leading to the complex alkaloid scaffolds. whiterose.ac.uk

Proposed Late-Stage Biosynthetic Transformations

Following the initial incorporation of isoprenoid precursors and the introduction of nitrogen, the biosynthesis of this compound involves a series of complex late-stage transformations. These steps are crucial for shaping the unique polycyclic architecture characteristic of Daphniphyllum alkaloids.

Cyclization Events and Rearrangements Leading to Complex Skeletons

The formation of the intricate ring systems found in this compound is a hallmark of its biosynthesis. These cyclization events are often initiated by reactive intermediates generated from the modified squalene precursor. The introduction of the nitrogen atom likely plays a pivotal role in triggering intramolecular cyclization reactions.

Daphniphyllum alkaloids are known for their diverse and often unprecedented fused-ring systems. researchgate.netmdpi.comrsc.org The proposed biosynthetic pathways for various Daphniphyllum alkaloids, including some daphnezomine types, involve a series of cyclizations and backbone rearrangements of common intermediates. psu.edu For example, daphnezomines A and B are hypothesized to be generated through ring expansion accompanying backbone rearrangement of a fragmentation intermediate. psu.edu While a specific detailed pathway for this compound is not extensively documented in the provided search results, the general theme in Daphniphyllum alkaloid biosynthesis involves multiple cyclization steps and significant skeletal rearrangements to achieve their complex structures. researchgate.netmdpi.com These transformations can involve concerted mechanisms or proceed through reactive intermediates such as carbocations or radicals, often guided by enzymatic catalysis. researchgate.netnih.gov

Oxidative Modifications and Functionalization

Oxidative modifications are prevalent in the biosynthesis of natural products, significantly increasing structural diversity and introducing functional groups. nih.govacs.orgnih.govbohrium.combohrium.com In the context of this compound biosynthesis, oxidative steps are expected to occur at various stages, from the initial functionalization of squalene to later modifications of the cyclized intermediates. whiterose.ac.uk These modifications can include hydroxylation, epoxidation, and the formation of new carbon-carbon or carbon-heteroatom bonds through oxidative coupling. nih.govacs.orgnih.govbohrium.combohrium.com

For instance, the hypothesized pathway starting from squalene involves initial oxidation to squalene-27,28-diol and squalene-27,28-dial. whiterose.ac.uk Later in the pathway, oxidative steps can lead to the introduction of oxygen functionalities, unsaturation, or facilitate further cyclization and rearrangement reactions. Oxidative cyclization, a process that forms new rings through redox alteration of acyclic substrates, is a significant mechanism in natural product biosynthesis and is likely involved in shaping the complex skeleton of this compound. nih.govacs.orgnih.gov

Involvement of Key Enzymatic Catalyses (Conceptual)

The complex and stereoselective transformations involved in the biosynthesis of this compound necessitate the action of highly specific enzymes. While the specific enzymes responsible for each step in the this compound pathway have not been fully elucidated in the provided context, based on the biosynthesis of other complex alkaloids and terpenoids, several classes of enzymes are conceptually expected to be involved. nih.govnih.govresearchgate.net

Oxidoreductases: These enzymes, including cytochrome P450 monooxygenases and flavoprotein oxidases, are crucial for catalyzing oxidative modifications, such as hydroxylations, epoxidations, and oxidative cyclizations. nih.govacs.orgnih.govbohrium.combohrium.comnih.govresearchgate.net Cytochrome P450 enzymes, in particular, are known for their role in introducing oxygen atoms and facilitating complex rearrangements in alkaloid biosynthesis. researchgate.netresearchgate.netnih.gov

Cyclases: Terpene cyclases are responsible for catalyzing the cyclization of linear or pre-cyclized isoprenoid precursors to form cyclic skeletons. researchgate.netresearchgate.net While Daphniphyllum alkaloids are more complex than simple terpenes, enzymes with cyclase activity are likely involved in the initial ring-forming steps from the modified squalene precursor.

Transferases: Enzymes like prenyltransferases are involved in attaching isoprenoid units to various scaffolds, although in the case of Daphniphyllum alkaloids derived directly from squalene, their role might be less central compared to alkaloids formed by the condensation of different precursors. nih.govmdpi.comuniv-tours.frgenome.jpmdpi.com However, glycosyltransferases or acyltransferases might be involved in later functionalization steps.

Rearrangement Enzymes: Specific enzymes are required to catalyze the intricate backbone rearrangements observed in the formation of Daphniphyllum alkaloid skeletons. researchgate.netnih.govscilit.comrsc.orgrsc.org These could include enzymes that facilitate carbocation or radical-mediated rearrangements.

The high substrate specificity and catalytic efficiency of these enzymes are essential for directing the biosynthetic pathway towards the correct product, this compound, among the many possible structural isomers and side products that could theoretically arise from such reactive intermediates. nih.govnih.gov Elucidating the specific enzymes and their mechanisms in the this compound pathway remains an important area for future research.

Biomimetic Studies and Plausible Biogenetic Hypotheses

The intricate polycyclic architecture of Daphniphyllum alkaloids, including this compound, has long fascinated chemists and has been the subject of significant biomimetic studies and biogenetic hypotheses. It is widely hypothesized that these complex alkaloids originate from the cyclization of squalene, a triterpene precursor nih.govmdpi.com. The proposed biosynthetic pathway involves the oxidative transformation of squalene, followed by the introduction of a nitrogen atom, which triggers a series of cyclization and rearrangement reactions nih.govmdpi.com.

A key intermediate in the proposed biogenesis of several Daphniphyllum alkaloids, including proto-daphniphylline, is a common imine intermediate fishersci.cafishersci.se. Researchers, notably Heathcock and co-workers, have significantly contributed to the understanding of these pathways through extensive studies and biomimetic syntheses fishersci.caplantaedb.comd-nb.info.

The plausible biogenetic route to this compound (compound 130 in fishersci.ca, compound 7 in fishersci.se) is suggested to involve the oxidation of this common imine intermediate (compound 227 in fishersci.ca, fishersci.se). Following this oxidation, a series of skeletal rearrangements are proposed, including the cleavage of the C-7–C-10 bond and the subsequent formation of new bonds, specifically the C-19–N-1 and C-14–C-15 bonds, ultimately leading to the formation of the this compound skeleton fishersci.cafishersci.se. This proposed pathway highlights the remarkable ability of enzymatic machinery in nature to construct complex caged structures from relatively simple precursors through a cascade of precisely controlled reactions.

This compound, along with Daphnezomine F (compound 129 in fishersci.ca, compound 6 in fishersci.se), possesses a 1-azabicyclo[5.2.2]undecane ring system and shares structural similarities with yuzurimine (B1675894), though they notably lack the C-1–C-2 bond present in the yuzurimine skeleton fishersci.ca. This structural relationship further supports a common or closely related biogenetic origin for these alkaloid types.

Biological Activity and Mechanistic Insights of Daphnezomine G in Vitro and Cellular Focus

Overview of Bioactivity Spectrum within Daphniphyllum Alkaloids

Daphniphyllum plants are known to produce a diverse array of structurally complex alkaloids with various reported biological activities. d-nb.inforesearchgate.netnih.govbiorxiv.orgmdpi.com Over 350 Daphniphyllum alkaloids (DAs) have been identified, exhibiting a range of functionalities. mdpi.comnih.gov The bioactivity spectrum of Daphniphyllum alkaloids includes cytotoxic, antioxidant, vasorelaxant, and antiplatelet activating factor effects. d-nb.inforesearchgate.netnih.govthieme-connect.com Some DAs have also demonstrated anti-inflammatory, neuroprotective, and anticancer effects. biorxiv.orgresearchgate.net Specific examples of bioactivity include cytotoxicity against various cancer cell lines and inhibitory activity against kinase enzymes. mdpi.comnih.gov Certain DAs have shown pesticidal activity. mdpi.comwhiterose.ac.uk

In Vitro and Cellular Level Investigations of Daphnezomine G Analogs

While specific detailed in vitro and cellular studies focusing solely on this compound are limited in the provided search results, research on related Daphniphyllum alkaloids, including other daphnezomines and structural analogs, provides insights into the potential bioactivities and mechanisms of action within this class of compounds. Studies often evaluate the biological activities of newly isolated or synthesized Daphniphyllum alkaloids in various cell-based models. mdpi.comresearchgate.netrsc.org

Evaluation of Cytotoxic Activity in Cell-Based Assays

Cytotoxic activity is a commonly evaluated bioactivity for Daphniphyllum alkaloids in cell-based assays. mdpi.comthieme-connect.comnih.govmdpi.com Several Daphniphyllum alkaloids have demonstrated significant cytotoxic activity against various human cancer cell lines. nih.govmdpi.com For instance, daphnicyclidins M and N, and macropodumine C exhibited cytotoxic activity against P-388 cells with IC50 values in the low micromolar range. nih.govmdpi.com Daphnicyclidins M and N also showed activity against SGC-7901 cells. nih.govmdpi.com Daphnezomine W, a daphnezomine L-type alkaloid, showed moderate cytotoxicity against the HeLa cell line with an IC50 of 16.0 μg/mL. mdpi.comtandfonline.com Another related alkaloid demonstrated moderate cytotoxicity against HeLa cells with an IC50 of approximately 3.89 μM. mdpi.com While direct cytotoxicity data for this compound was not prominently found, the cytotoxic activity observed for other daphnezomine and Daphniphyllum alkaloid types suggests this is a relevant area of investigation for this compound and its analogs.

Data on the cytotoxic activity of some related Daphniphyllum alkaloids in various cell lines is presented in the table below, based on available search results:

| Compound | Cell Line | IC50 (µM) | Source |

| Daphnicyclidin M | P-388 | 5.7 | nih.govmdpi.com |

| Daphnicyclidin N | P-388 | 6.5 | nih.govmdpi.com |

| Macropodumine C | P-388 | 10.3 | nih.govmdpi.com |

| Daphnicyclidin A | P-388 | 13.8 | nih.govmdpi.com |

| Daphnicyclidin M | SGC-7901 | 22.4 | nih.govmdpi.com |

| Daphnicyclidin N | SGC-7901 | 25.6 | nih.govmdpi.com |

| Daphnezomine W | HeLa | 16.0 µg/mL | mdpi.comtandfonline.com |

| Related alkaloid | HeLa | ~3.89 | mdpi.com |

| Daphnilongeridine | P-388 | 2.4 | thieme-connect.comwhiterose.ac.uk |

| Daphnilongeridine | HL-60 | 9.5 | thieme-connect.com |

Note: IC50 values and units are presented as reported in the source material.

Studies on Enzyme Inhibition Profiles (e.g., Kinases)

Inhibitory activity against kinase enzymes has been reported for Daphniphyllum alkaloids. mdpi.com Some selective compounds showed low inhibitory rates against certain kinase enzymes, specifically PTP1B, aurora A, and IKK-β, at a concentration of 20 μg/mL. researchgate.net This indicates that enzyme inhibition, particularly of kinases, is a relevant aspect of the biological activity of Daphniphyllum alkaloids and could be a potential area for investigation regarding this compound and its analogs.

Modulation of Cellular Signaling Pathways (e.g., NF-κB, TGF-β)

Studies on Daphniphyllum alkaloids have also explored their effects on cellular signaling pathways. Certain compounds have shown significant inhibitory activity against NF-κB transcriptional activity in cell models at a concentration of 50 μM. researchgate.netresearchgate.netrsc.org Additionally, some alkaloids exhibited significant inhibitory activity against TGF-β in HepG2 cells. researchgate.netresearchgate.netrsc.org Modulation of these pathways suggests potential anti-inflammatory or anti-proliferative effects, which could be relevant to the bioactivity of this compound.

Structure-Activity Relationship (SAR) Studies for Related Scaffolds

Structure-Activity Relationship (SAR) studies are crucial for understanding which parts of a molecule are responsible for its biological effects. While detailed SAR specifically for this compound is not extensively covered in the provided results, SAR studies have been conducted on other Daphniphyllum alkaloids and related scaffolds. researchgate.netchemrxiv.orgnih.govresearchgate.netrsc.org These studies aim to elucidate the relationship between the chemical structure and the observed biological activity.

Elucidation of Pharmacophoric Elements and Structural Determinants for Activity

SAR studies on Daphniphyllum alkaloids and related structures have begun to identify some pharmacophoric elements and structural determinants for their activity. For example, SAR studies on azaadamantane analogs, a core structure found in some daphnezomines, have provided insights into the structural features influencing cytotoxic activity. nih.gov In one study, reducing an olefinic double bond in an azaadamantane analog reduced its potency on cancer cell viability. nih.gov This suggests that the presence and location of double bonds can be important for activity. Another study on antimalarial febrifugine-analogues, while not Daphniphyllum alkaloids, highlighted that specific moieties and functional groups were necessary for activity, demonstrating the general principle of identifying key structural features. jst.go.jp The complex polycyclic skeletons and stereochemically rich frameworks characteristic of Daphniphyllum alkaloids are believed to contribute significantly to their diverse biological profiles. biorxiv.orgchemrxiv.org Further detailed SAR studies specifically on this compound and its closely related analogs are needed to fully elucidate the specific pharmacophoric elements and structural determinants responsible for its observed or potential biological activities.

Exploration of Molecular Targets and Mechanism of Action (based on in vitro data)

Research into the Daphniphyllum alkaloid family, to which this compound belongs, has revealed a range of biological activities, including cytotoxicity, anti-tubulin polymerization, anti-HIV, anticarcinogenic, vasorelaxant, and neurotrophic effects chemrxiv.org. Studies on various Daphniphyllum alkaloids have indicated potential interactions with biological pathways, such as the inhibition of NF-κB and TGF-β transcriptional activity by certain compounds researchgate.net. Some members of this alkaloid class have demonstrated cytotoxicity against specific cancer cell lines, including HeLa and U937 cells researchgate.netmdpi.comtandfonline.comresearchgate.net. For instance, Daphnezomine W, an alkaloid of the daphnezomine L-type, showed moderate cytotoxic activity against the HeLa cell line with an IC50 value of 16.0 μg/mL mdpi.comtandfonline.comresearchgate.net. Another related alkaloid, Daphniglaucin C, has been reported to inhibit tubulin polymerization in vitro psu.edu.

However, despite the known bioactivity of related Daphniphyllum alkaloids, detailed research findings specifically elucidating the in vitro molecular targets and precise mechanism of action solely for this compound are not extensively available within the scope of the provided information. The literature primarily focuses on the isolation, structural determination, and synthetic approaches for this compound and other members of this complex alkaloid family researchgate.netwhiterose.ac.ukpsu.eduresearchgate.netmdpi.com. While the structural features of this compound have been established, its specific interactions with molecular targets and the downstream cellular effects that constitute its mechanism of action in vitro require further dedicated investigation. Therefore, detailed data tables and comprehensive research findings specifically pertaining to the in vitro molecular targets and mechanism of action of this compound cannot be presented based on the currently available search results.

This compound, a complex alkaloid isolated from plants of the Daphniphyllum genus, represents a fascinating target in chemical biology due to its intricate molecular architecture and potential biological activities. Research into this class of natural products is ongoing, with significant efforts directed towards understanding their isolation, synthesis, biosynthesis, and potential applications.

Future research trajectories for this compound and related Daphniphyllum alkaloids are focused on several key areas, aiming to unlock their full potential in chemical biology.

Future Research Trajectories and Applications in Chemical Biology

Advances in Natural Product Isolation and Structural Diversity Profiling

The Daphniphyllum genus is a rich source of structurally diverse alkaloids, with over 350 identified to date. researchgate.netmdpi.com Continued efforts in natural product isolation from various Daphniphyllum species and tissues are crucial for discovering new analogs and understanding the full spectrum of structural diversity within this class. researchgate.netd-nb.infobiorxiv.org Techniques such as advanced chromatography and spectroscopic methods, particularly 2D NMR, are fundamental in elucidating the structures of newly isolated compounds. rsc.org Metabolomics approaches, integrating techniques like LC-MS and MALDI-MS, are being employed to map alkaloid distribution across different plant tissues, providing insights into their biological roles and potential biosynthetic origins. biorxiv.orgresearchgate.net This comprehensive profiling can reveal novel daphnezomine-type alkaloids and their co-occurrence with other structural classes, guiding future research directions.

Innovation in Synthetic Strategies for Analog Generation

The structural complexity of daphnezomine G and other Daphniphyllum alkaloids makes them challenging yet attractive targets for total synthesis. researchgate.netd-nb.infosioc-journal.cn Developing innovative synthetic strategies is essential not only for accessing the natural products themselves but also for generating analogs with modified structures. researchgate.netmdpi.com Recent advancements in total synthesis have employed diverse reaction strategies, including radical cyclization, palladium-catalyzed oxidative cyclization, Suzuki-Miyaura coupling, and late-stage C–N bond activation. researchgate.netorganicchemistry.euacs.orgresearchgate.net The synthesis of the aza-adamantane core, a feature of some daphnezomines like A and B, has been achieved through modular approaches starting from chiral pool precursors. organicchemistry.euacs.orgresearchgate.net Future research will likely focus on more efficient and stereoselective routes, potentially utilizing cascade reactions and novel methodologies like oxidative Nazarov electrocyclization, to facilitate the synthesis of complex daphnezomine analogs for biological evaluation. d-nb.infochemrxiv.org

Comprehensive Elucidation of Complete Biosynthetic Pathways

While plausible biosynthetic pathways for some Daphniphyllum alkaloids, including certain daphnezomines, have been proposed, the complete enzymatic details remain largely unknown. d-nb.inforesearchgate.netpsu.eduwhiterose.ac.uk Early feeding experiments with labeled precursors have provided initial insights, suggesting squalene (B77637) as a potential starting point. whiterose.ac.uk Proposed pathways for this compound involve intermediates like imine 227, with subsequent bond cleavages and formations leading to the characteristic ring system. psu.edu However, further studies are needed to identify the specific enzymes involved and understand the sequence of transformations. researchgate.net Research using labeled precursors and investigating enzyme activity in plant tissue extracts are crucial steps towards a comprehensive understanding of the biosynthetic machinery. whiterose.ac.uk Elucidating these pathways could open avenues for engineered biosynthesis, providing alternative methods for producing this compound and its analogs.

In-depth Molecular and Cellular Mechanistic Studies

Although some Daphniphyllum alkaloids have shown various biological activities, including cytotoxicity, anti-inflammatory, and neuroprotective effects, the specific molecular and cellular mechanisms of action for many, including this compound, are still under investigation. researchgate.netd-nb.infobiorxiv.orgresearchgate.netbiosynth.com Studies on related daphnezomine types, such as daphnezomine W, have indicated moderate cytotoxic activity against certain cell lines. mdpi.comtandfonline.com Further research is needed to identify the specific protein targets and cellular pathways modulated by this compound. This could involve a range of techniques, including biochemical assays, cell-based screens, and target identification strategies. Understanding the molecular basis of their activity is essential for evaluating their therapeutic potential and guiding the rational design of more potent and selective analogs.

Design and Synthesis of Chemically Modified Analogs for Target Validation

Based on the structural information and emerging insights into the biological activities of this compound and related alkaloids, the design and synthesis of chemically modified analogs is a critical area for future research. researchgate.net This involves creating derivatives with altered functional groups or structural motifs to probe structure-activity relationships (SAR). chemrxiv.org Synthetic strategies that allow for modular assembly and diversification are particularly valuable for generating libraries of analogs. acs.orgresearchgate.net These modified compounds can be used to validate potential biological targets identified in mechanistic studies and to optimize desirable properties, such as potency, selectivity, and metabolic stability, for potential applications in chemical biology research. researchgate.net

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.